(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid
Description
(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring The compound is notable for its unique structural features, including the presence of a tert-butyl group and a carboxylic acid functional group
Properties
IUPAC Name |
(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-7(2)8-6-12(8,9(14)15)13-10(16)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t8-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBQVGBVDHATME-QPUJVOFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the tert-butyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products may include various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane-containing compounds. Its structural features may also make it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its unique structure may impart specific biological activities, making it a candidate for drug discovery and development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and structural features make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The tert-butyl group and carboxylic acid functional group play crucial roles in these interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylcyclopropane-1-carboxylic acid
- (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-ethylcyclopropane-1-carboxylic acid
- (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propylcyclopropane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid lies in its specific combination of functional groups and chiral centers. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, its specific structural features may result in different reactivity patterns and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
